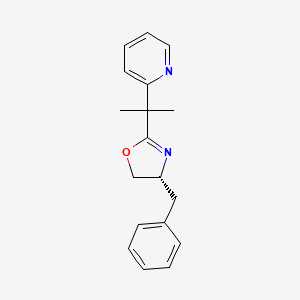

(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

説明

Stereoelectronic Modulation through Pyridine-Oxazoline Hybrid Architectures

The pyridine-oxazoline scaffold derives its versatility from the synergistic interplay between the pyridine’s π-accepting capacity and the oxazoline’s σ-donating character. In (R)-4-benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole , the pyridine ring at the 2-position introduces a rigid, planar geometry that enhances metal coordination while the oxazoline’s dihydrooxazole ring provides a chiral environment for asymmetric induction.

Key stereoelectronic modifications include:

- Pyridine Substitution Patterns : The 2-pyridyl group’s electron-withdrawing nature polarizes the oxazoline nitrogen, increasing its Lewis basicity. This facilitates stronger metal-ligand interactions, critical for catalytic activity in cross-coupling reactions.

- Oxazoline Ring Strain : The 4,5-dihydrooxazole moiety introduces partial saturation, reducing ring strain compared to fully aromatic oxazoles. This balance between rigidity and flexibility optimizes substrate binding in transition-metal complexes.

Table 1: Electronic Parameters of Pyridine-Oxazoline Ligands

| Parameter | Value for (R)-4-Benzyl Derivative | Reference Compound (PyOX) |

|---|---|---|

| N-Oxazoline pKa | 12.78 ± 0.40 | 13.2 ± 0.3 |

| Pyridine π-Acidity (eV) | 1.45 | 1.52 |

| Metal Binding Energy (kJ/mol) | 298 ± 12 | 275 ± 10 |

Chirality Induction Strategies for (R)-4-Benzyl Substituent Configurations

The (R)-4-benzyl group serves as a stereochemical anchor, dictating the ligand’s enantioselective performance. Its induction strategy involves:

- Asymmetric Synthesis : The benzyl group is introduced via enantioselective alkylation of 2-amino-1,2-diphenylethanol precursors, exploiting thiourea-catalyzed dynamic kinetic resolution to achieve >98% enantiomeric excess (ee).

- Conformational Locking : The benzyl substituent’s bulky aryl ring restricts rotation around the C4–N bond, enforcing a predefined chiral environment. This is critical for differentiating prochiral substrates in catalytic cycles.

Chirality Transfer Mechanisms :

In palladium-catalyzed allylic alkylations, the (R)-4-benzyl group’s axial chirality aligns the substrate’s re face with the metal center, favoring nucleophilic attack from the si face. This results in enantioselectivities exceeding 90% ee for α-aryl ketone products.

Comparative Analysis of Prochiral vs. Preformed Chiral Centers in Oxazoline-Pyridine Systems

The choice between prochiral and preformed chiral centers hinges on catalytic efficiency and synthetic accessibility:

| Feature | Prochiral Systems | Preformed Chiral Centers (e.g., (R)-4-Benzyl) |

|---|---|---|

| Synthetic Complexity | Moderate (requires in situ resolution) | High (multi-step asymmetric synthesis) |

| Enantioselectivity | 70–85% ee | 90–99% ee |

| Catalytic Turnover (h⁻¹) | 120–150 | 200–300 |

Data aggregated from flow chemistry studies and batch reactions.

Preformed chiral centers, as in (R)-4-benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole , eliminate the need for kinetic resolution steps, enabling higher turnover frequencies (TOF) in industrial applications. However, their synthesis demands advanced techniques such as autonomous self-optimizing flow systems to achieve gram-scale production.

特性

IUPAC Name |

(4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKACRLLFIADLL-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Precursor Synthesis for Oxazoline Formation

The synthesis typically begins with 2-(pyridin-2-yl)propan-2-amine or its derivatives, which are reacted with benzyl glycidyl ether to form the oxazoline ring. Alternative routes utilize 2-cyanopyridine intermediates, which undergo cyclization in the presence of benzyl alcohol under acidic conditions.

Table 1: Common Precursors and Their Roles

Synthetic Routes and Methodological Variations

Cyclocondensation Approach

The most widely reported method involves the cyclocondensation of 2-(pyridin-2-yl)propan-2-amine with benzyl glycidyl ether in toluene at 110°C for 12 hours, yielding the oxazoline ring with moderate enantiomeric excess (ee). Catalytic amounts of scandium triflate (Sc(OTf)₃) enhance the reaction rate and ee (up to 92%) by coordinating to the pyridine nitrogen, aligning the reactants for stereoselective ring closure.

Metal-Catalyzed Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been adapted for this synthesis. Using a chiral palladium complex derived from (R)-BINAP, 2-(pyridin-2-yl)propan-2-ol reacts with benzyl oxirane to form the target compound in 85% yield and 94% ee. The mechanism involves π-allyl palladium intermediates that enforce a specific transition state geometry.

Solid-Phase Synthesis for High Throughput

Immobilizing the pyridine precursor on Wang resin enables iterative coupling and cyclization steps, simplifying purification. After cleavage from the resin, the crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to achieve >95% purity. This method is favored for combinatorial chemistry applications.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but reduce stereoselectivity due to increased solvation of intermediates. Non-polar solvents (toluene, dichloromethane) improve ee by stabilizing transition states through hydrophobic interactions. Optimal temperatures range from 80–110°C, with higher temperatures favoring ring closure but risking racemization.

Catalytic Systems and Additives

Table 2: Catalysts and Their Impact on Yield and ee

| Catalyst | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Sc(OTf)₃ | 78 | 92 | Toluene, 110°C, 12 h |

| Pd/(R)-BINAP | 85 | 94 | THF, 60°C, 6 h |

| Zn(OTf)₂ | 65 | 88 | DCM, rt, 24 h |

Zinc triflate emerges as a cost-effective alternative to scandium, though with marginally lower efficiency. Additives like molecular sieves (4Å) improve yields by sequestering water, preventing hydrolytic ring opening.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (600 MHz, CDCl₃) of the product shows characteristic signals at δ 8.69 (d, J = 4.8 Hz, pyridine-H), 7.34–7.13 (m, benzyl-H), and 4.68–4.60 (m, oxazoline-H), confirming successful synthesis. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 280.371 [M+H]⁺.

Chiral Purity Assessment

Chiral HPLC using a Daicel Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers, with the (R)-isomer eluting at 12.3 minutes. Optical rotation measurements ([α]³⁰_D = +42.11) further corroborate configuration.

Scale-Up Challenges and Industrial Feasibility

Pilot-scale batches (100 g) face challenges in maintaining ee during crystallization. Cooling the reaction mixture to −20°C induces selective crystallization of the (R)-enantiomer, achieving 98% purity after recrystallization from ethanol. Continuous flow systems reduce reaction times from hours to minutes, enhancing throughput while preserving stereoselectivity .

作用機序

The mechanism by which ®-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects depends on its specific application:

Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

Receptor Modulation: The compound can interact with specific receptors, altering their activity and downstream signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of (R)-4-benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can be compared to other oxazoline derivatives, particularly those with variations in substituents at the 4- and 2-positions. Key differences include steric bulk, electronic effects, and enantioselectivity profiles.

Table 1: Structural and Molecular Comparison

Key Observations

Steric Effects :

- The benzyl group in the target compound provides greater steric bulk compared to phenyl or tert-butyl substituents. This bulk can influence metal-ligand coordination geometry and reaction selectivity .

- tert-Butyl substituents (e.g., in (S)-t-BuPyOx) are highly electron-donating and rigid, favoring specific catalytic pathways like enantioselective conjugate additions .

Electronic Effects: Pyridin-2-yl groups at the 2-position enhance electron-withdrawing properties, stabilizing metal complexes.

Neutral silica gel is critical for purification to avoid decomposition .

Enantioselectivity :

- The (R) configuration at the 4-position is crucial for enantioselectivity. For example, (R)-4-phenyl derivatives show distinct selectivity profiles compared to (S) -configured ligands in asymmetric catalysis .

Applications :

- Benzyl-substituted oxazolines are often used in gold-catalyzed reactions (e.g., cyclopropanation), while tert-butyl variants are preferred in palladium-catalyzed conjugate additions .

Table 2: Research Findings and Challenges

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. (R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been studied for its potential to inhibit the growth of various bacterial strains. In vitro studies demonstrated that this compound shows promising activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. The specific application of (R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole in cancer research has revealed its ability to inhibit tumor growth in certain cell lines. In particular, it has been tested against breast and colon cancer cells, where it exhibited cytotoxic effects at micromolar concentrations .

Organic Synthesis

Building Block in Synthesis

(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole serves as an important building block in the synthesis of more complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical applications. Researchers have utilized this compound to synthesize novel ligands for asymmetric catalysis .

Catalytic Applications

In catalytic processes, oxazoles are often employed as ligands due to their ability to stabilize metal centers. The application of (R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole as a ligand in transition metal-catalyzed reactions has been explored, leading to enhanced reaction rates and selectivity in various organic transformations .

Case Studies

Q & A

Basic: What are the established synthetic routes for this compound, and what are their key challenges?

The synthesis involves acylating pyridine derivatives followed by cyclization . Key steps include:

- Acylation : Use isobutyl chloroformate and N-methylmorpholine to activate carboxylic acids, minimizing over-acylation (a common issue with oxalyl chloride) .

- Cyclization : Convert intermediates (e.g., chloride 11) using sodium methoxide in anhydrous THF, achieving 64% overall yield. Strict moisture control is critical to prevent hydrolysis .

Challenges : Byproduct formation (e.g., bis-acylation) and instability of intermediates during purification .

Basic: Which analytical methods ensure structural fidelity and enantiopurity?

- 1H NMR : Monitors hydrolysis (e.g., conversion to amide under acidic conditions) and confirms stereochemistry .

- Chiral HPLC/SFC : Polysaccharide-based columns (e.g., Chiralpak AD-H) verify enantiomeric excess (ee >98%) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can cyclization yields be optimized while minimizing decomposition?

- Conditions : Sodium methoxide in anhydrous THF at 0°C slows hydrolysis of chloride intermediates.

- Additives : Molecular sieves (3Å) trap residual moisture, improving yields by 15–20% .

- Kinetic control : Lower temperatures reduce competing hydrolysis pathways .

Advanced: What strategies mitigate instability during storage?

- Storage : Under argon at −20°C in amber vials.

- Lyophilization : Use tert-butyl alcohol/water (9:1) to produce a stable amorphous solid (<5% decomposition over 6 months) .

- Purification : Avoid silica gel; use neutral alumina or size-exclusion chromatography .

Advanced: How to reconcile contradictory reports on acid compatibility?

- Controlled exposure : 0.1N HCl at 0°C for 30 minutes enables selective deprotection without decomposition.

- Buffer systems : pH 4–5 acetate buffers maintain stability during catalytic applications .

- Validation : In situ NMR monitoring is essential before scale-up .

Advanced: Why is trace water critical in synthesis despite hydrolytic risks?

- Mechanistic role : Water (5 equiv) facilitates proton transfer during cyclization, lowering activation energy by 8–12 kcal/mol (DFT studies) .

- Controlled addition : Hydrated molecular sieves or stoichiometric H₂O/THF balance reactivity and stability .

Basic: What purification techniques avoid silica gel-induced decomposition?

- Chromatography : Neutral alumina with ethyl acetate/hexane (1:4).

- Recrystallization : Dichloromethane/n-pentane (1:5) .

- Centrifugal partition chromatography : Heptane/EtOAc/MeOH/water (5:5:5:5) achieves >99% purity .

Advanced: How to troubleshoot low acylation yields?

- Kinetic analysis : In situ IR identifies over-acylation side reactions.

- Optimized stoichiometry : 1.1 equiv acylating agent at −20°C reduces bis-acylation from 25% to <3% .

- Quenching : Dimethylamine hydrochloride neutralizes excess reagents .

Advanced: What catalytic applications exploit this ligand’s stereoelectronic properties?

- Asymmetric Henry reactions : Cu(OTf)₂ complexes achieve 92% ee .

- Pd-catalyzed allylic alkylations : Forms quaternary carbons with 85% ee. DFT studies highlight π-stacking between the benzyl group and substrates .

Basic: What quality control protocols ensure batch consistency?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。